S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate
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Overview
Description
S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming different derivatives. This compound is characterized by the presence of a methoxyamino group, an oxoethyl group, and a diethylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with a methoxyamino derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate involves its interaction with specific molecular targets. The methoxyamino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- S-[2-(Methoxyamino)-2-oxoethyl] N,N-diethylcarbamothioate
- 3′-Methoxyamino-2′,3′-Dideoxynucleosides
Comparison: S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
63858-31-1 |
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Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
S-[2-(methoxyamino)-2-oxoethyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H16N2O3S/c1-4-10(5-2)8(12)14-6-7(11)9-13-3/h4-6H2,1-3H3,(H,9,11) |
InChI Key |
KDYYCFKGRJAUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCC(=O)NOC |
Origin of Product |
United States |
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